REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][O:5][C:6]1[C:7]([NH2:12])=[N:8][CH:9]=[CH:10][CH:11]=1.[Br:18]N1C(=O)CCC1=O>C(#N)C>[Br:18][C:10]1[CH:11]=[C:6]([O:5][CH2:4][C:3]2[C:13]([Cl:17])=[CH:14][CH:15]=[CH:16][C:2]=2[Cl:1])[C:7]([NH2:12])=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(COC=2C(=NC=CC2)N)C(=CC=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 0° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
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The reaction was concentrated to dryness under vacuum
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Type
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DISSOLUTION
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Details
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The resulting dark oil was dissolved in EtOAc (500 mL)
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Type
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CUSTOM
|
Details
|
partitioned with H2O (250 mL)
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Type
|
WASH
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Details
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The organic was then washed with sat'd NaHCO3 (2×200 mL) and brine (1×200 mL)
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Type
|
ADDITION
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Details
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Activated charcoal was added to the organic layer
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Type
|
TEMPERATURE
|
Details
|
warmed to reflux
|
Type
|
TEMPERATURE
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Details
|
The solution was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The organic was then concentrated to dryness under vacuum to one third the original volume
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)N)OCC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.07 mol | |
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |